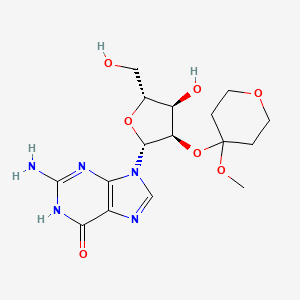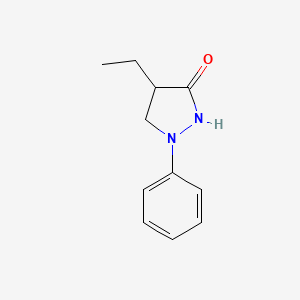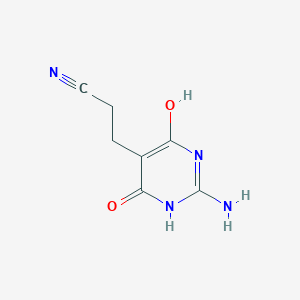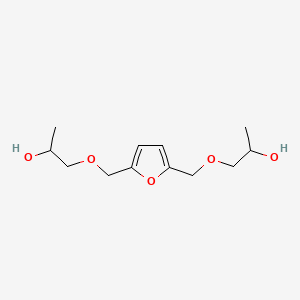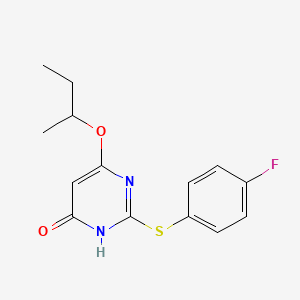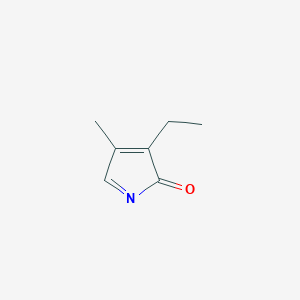
3,4-Diphenyl-5-nitro-2-furoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4-Diphenyl-5-nitro-2-furoic acid is an organic compound with the molecular formula C17H11NO5. It is a derivative of furoic acid, characterized by the presence of two phenyl groups and a nitro group attached to the furan ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Diphenyl-5-nitro-2-furoic acid typically involves multi-step organic reactions. One common method includes the nitration of 3,4-diphenylfuran followed by oxidation to introduce the nitro group and carboxylic acid functionality. The reaction conditions often involve the use of strong acids like nitric acid for nitration and oxidizing agents such as potassium permanganate for oxidation .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of solvents, catalysts, and purification methods are also tailored to maximize efficiency and minimize costs .
Chemical Reactions Analysis
Types of Reactions
3,4-Diphenyl-5-nitro-2-furoic acid undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The phenyl groups can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Potassium permanganate, nitric acid.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of 3,4-diphenyl-5-amino-2-furoic acid.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
3,4-Diphenyl-5-nitro-2-furoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an antimicrobial agent due to its nitro group, which can be bioactive.
Medicine: Explored for its potential use in drug development, particularly for its antimicrobial and anti-inflammatory properties.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals
Mechanism of Action
The mechanism of action of 3,4-Diphenyl-5-nitro-2-furoic acid is primarily related to its nitro group. In biological systems, the nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to antimicrobial effects. The compound may target bacterial enzymes and disrupt essential metabolic pathways, leading to cell death .
Comparison with Similar Compounds
Similar Compounds
5-Nitro-2-furoic acid: Similar structure but lacks the phenyl groups.
3,4-Diphenylfuran: Lacks the nitro and carboxylic acid groups.
5-Nitrofuran-2-carboxylic acid: Similar nitro and carboxylic acid groups but lacks the phenyl groups
Uniqueness
3,4-Diphenyl-5-nitro-2-furoic acid is unique due to the combination of its nitro group, phenyl groups, and furoic acid structure. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications .
Properties
CAS No. |
52101-40-3 |
|---|---|
Molecular Formula |
C17H11NO5 |
Molecular Weight |
309.27 g/mol |
IUPAC Name |
5-nitro-3,4-diphenylfuran-2-carboxylic acid |
InChI |
InChI=1S/C17H11NO5/c19-17(20)15-13(11-7-3-1-4-8-11)14(16(23-15)18(21)22)12-9-5-2-6-10-12/h1-10H,(H,19,20) |
InChI Key |
HZKQRIMQLFWOGN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(OC(=C2C3=CC=CC=C3)[N+](=O)[O-])C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



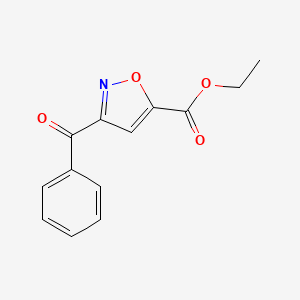

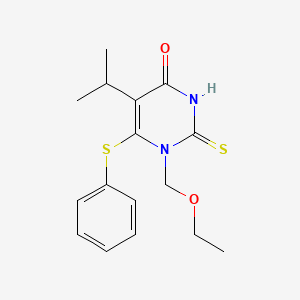
![N-[2-(Diethylamino)ethyl]-2-[(quinolin-8-yl)oxy]acetamide](/img/structure/B12906551.png)
